
3-Fluoro-5-(trifluoromethyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-(trifluoromethyl)picolinic acid consists of a pyridine ring with a fluorine atom at position 3 and a trifluoromethyl group at position 5. The carboxylic acid functional group is attached to the pyridine ring. For a visual representation, refer to the crystal structure analysis provided in the literature .
Scientific Research Applications
Nucleophilic Fluorination Methods
- Research has been conducted on nucleophilic fluorination of substituted picolinate ester substrates, which is relevant to 3-Fluoro-5-(trifluoromethyl)picolinic acid. This process involves using potassium fluoride with additive promoters to improve fluorination yields, an important step in chemical synthesis and pharmaceuticals (Allen et al., 2014).
Electrophosphorescence and Iridium Complexes
- Complexes of iridium with 2-(9,9-diethylfluoren-2-yl)-5-trifluoromethylpyridine, closely related to this compound, have been synthesized. These are used in electrophosphorescent devices due to their luminescent properties, offering potential applications in display technologies and lighting (Zhang et al., 2010).
Fluoropicolinate Herbicides
- Cascade cyclization methods involving fluoroalkyl alkynylimines have been developed to synthesize fluoropicolinates. This technique is significant in the synthesis of potential herbicides, where modifications of picolinic acids, like this compound, play a crucial role (Johnson et al., 2015).
Metal Fluoride Fluorinations
- The reactivity of methyl pyridines, including compounds similar to this compound, with caesium tetrafluorocobaltate has been studied. This research is essential in understanding the fluorination reactions in organic chemistry (Plevey et al., 1982).
Fluoro-Substituted Charge Storage Materials
- Research into fluoropolymers, like poly(5-fluoroindole), which is structurally related to this compound, indicates their potential as electrochemical charge storage materials. This is significant in the field of energy storage and supercapacitors (Wang et al., 2019).
Mechanism of Action
Target of Action
Picolinic acid, a related compound, is known to bind to zinc finger proteins (zfps), altering their structures and disrupting zinc binding
Mode of Action
If it behaves similarly to picolinic acid, it may bind to its target proteins and induce structural changes that inhibit function . The presence of fluorine atoms could potentially influence the compound’s binding affinity and selectivity, but this requires further investigation.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.01 (iLOGP), 1.7 (XLOGP3), 3.51 (WLOGP), 0.41 (MLOGP), and 2.23 (SILICOS-IT), with a consensus Log Po/w of 1.77 .
Result of Action
If it acts similarly to picolinic acid, it could potentially disrupt the function of zinc finger proteins, leading to downstream effects on the processes these proteins regulate .
Action Environment
The compound is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen exposure could affect its stability.
properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZWUUUZTIMHML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514772 |
Source


|
| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89402-28-8 |
Source


|
| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



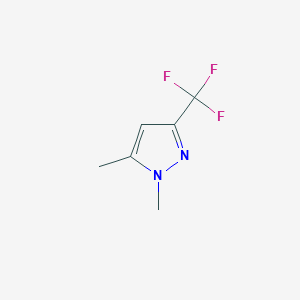
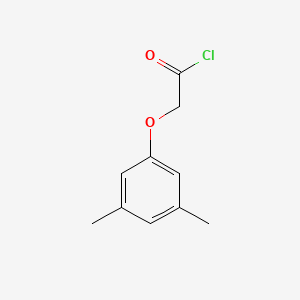


![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)
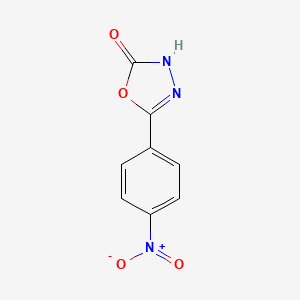
![2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone](/img/structure/B1316453.png)
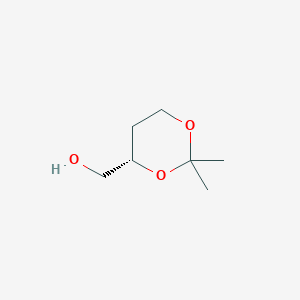
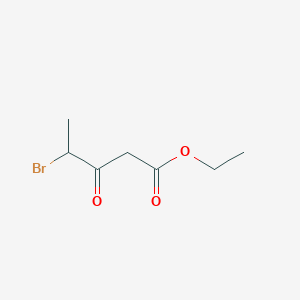
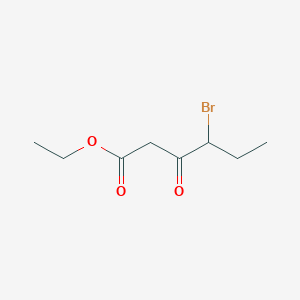
![7-Chloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1316458.png)
![1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]](/img/structure/B1316460.png)